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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for the investigational
Kv7 potassium channel agonist Ica 105665, with a focus on independent validation and
comparison with the alternative compound, Retigabine. The development of Ica 105665 was
discontinued, and this guide incorporates the findings that led to this decision.

Executive Summary

Ica 105665 (also known as PF-04895162) is a potent opener of neuronal Kv7.2/7.3 and
Kv7.3/7.5 potassium channels.[1] Preclinical studies demonstrated its potential as a broad-
spectrum anticonvulsant. A Phase lla clinical trial in patients with photosensitive epilepsy
suggested efficacy in reducing the photoparoxysmal response. However, the development of
Ica 105665 was halted due to findings of hepatotoxicity in a Phase | study in healthy
volunteers. This finding represents a critical piece of independent safety validation that
ultimately led to the termination of the compound's development. Retigabine, another Kv7
channel agonist, reached the market for the treatment of partial-onset seizures but was later
withdrawn due to long-term adverse effects, including skin and retinal discoloration. A direct,
head-to-head independent validation of the efficacy of Ica 105665 has not been published.

Data Presentation
Preclinical Anticonvulsant Activity
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Ica 105665 demonstrated broad-spectrum anticonvulsant activity in various animal models.[1]
While specific EC50 values from a comprehensive panel of models are not readily available in
the public domain, it was reported to be effective in models of generalized tonic-clonic, partial,

and treatment-resistant seizures.[2]

Retigabine also showed a broad preclinical efficacy profile in various seizure models.[2][3][4][5]

[6]

Seizure Model Ica 105665 Reported Activity  Retigabine Reported Activity
Maximal Electroshock (MES) Active[1] Active[2]

Pentylenetetrazole (PTZ) Active[1] Active[2]

6 Hz Psychomotor Seizure Active[1] Active

Amygdala Kindling Active[l] Active

Clinical Efficacy in Epilepsy

The primary clinical efficacy data for Ica 105665 comes from a Phase lla study in patients with
photosensitive epilepsy (NCT00979004). The study evaluated the effect of single doses of Ica
105665 on the Standard Photosensitivity Range (SPR).
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Number of Responders / o
Dose of Ica 105665 ) Response Definition
Total Subjects

Reduction in SPR of at least

three units at three separate
100 mg 1/4 ) )

time points, or complete

suppression of PPR.[1][7]

Reduction in SPR of at least

three units at three separate
200 mg 0/4 . .

time points, or complete

suppression of PPR.[1][7]

Reduction in SPR of at least

400 2 / 4 (one with complete three units at three separate
m

g suppression) time points, or complete

suppression of PPR.[1][7]

Reduction in SPR of at least

three units at three separate
500 mg 4/6 ) )

time points, or complete

suppression of PPR.[1][7]

Retigabine was approved for adjunctive treatment of partial-onset seizures. Data from a pivotal
Phase Il trial (RESTORE 1) is presented below. A direct comparison in a photosensitive

epilepsy model is not available.

Median % Reduction in Responder Rate (=50%
Treatment Group i .

Seizure Frequency reduction)
Retigabine (1200 mg/day) 44.3% 44.4%
Placebo 17.5% 17.8%

Safety and Tolerability

The most significant finding regarding the independent validation of Ica 105665's safety profile
was the observation of hepatotoxicity in a Phase I trial (NCT01691274) in healthy volunteers.
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This led to the discontinuation of its development.

Serious Adverse Events
Compound Common Adverse Events ] ) ] )
Leading to Discontinuation

Dizziness, somnolence, ataxia, = Hepatotoxicity (Observed in a

Ica 105665 )
tremor.[1] Phase | trial)
Dizziness, somnolence, ) o ]
o ) ] Retinal and skin discoloration,
Retigabine fatigue, confusion, slurred

i ) urinary retention.[10][11]
speech, urinary retention.[8][9]

Experimental Protocols
Ica 105665 Phase lla Photosensitive Epilepsy Study
(NCT00979004)

o Study Design: A multi-center, single-blind, placebo-controlled, single-dose, dose-escalation
study.

o Participants: Patients with a stable history of photosensitive epilepsy.
e Procedure:

o Day 1 (Placebo): Patients received a single dose of placebo. The Standard
Photosensitivity Range (SPR) was determined by intermittent photic stimulation (IPS) at
various frequencies. The SPR is the range of frequencies that elicit a photoparoxysmal
response (PPR) on electroencephalogram (EEG).

o Day 2 (Active Treatment): Patients received a single dose of Ica 105665 (100, 200, 400, or
500 mg). SPR was assessed at multiple time points post-dose.

o Primary Outcome: The change in SPR from baseline (placebo day) compared to the active
treatment day. A response was defined as a reduction in the SPR of at least three units at
three separate time points or complete suppression of the PPR.[7]

Ica 105665 Phase | Hepatotoxicity Study (NCT01691274)
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» Study Design: A randomized, parallel-assignment study in healthy volunteers.

o Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of
PF-04895162 (Ica 105665).

» Key Finding: The study was terminated due to observations of liver toxicity.

Mandatory Visualization
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Caption: Mechanism of action of Ica 105665.
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Caption: Workflow of the Ica 105665 Phase Ila photosensitive epilepsy trial.
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Caption: Ica 105665 development and discontinuation logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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